molecular formula C10H13N5O2 B13094035 2-(7-Oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-propylacetamide CAS No. 88373-93-7

2-(7-Oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-propylacetamide

Katalognummer: B13094035
CAS-Nummer: 88373-93-7
Molekulargewicht: 235.24 g/mol
InChI-Schlüssel: NWGUXHHYZJLBHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(7-Oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-propylacetamide is a triazolopyrimidine derivative characterized by a 7-oxo group at position 7 and an N-propylacetamide substituent at position 4. Triazolopyrimidines are a versatile class of heterocyclic compounds with demonstrated applications in medicinal chemistry, including anticonvulsant, antimicrobial, and enzyme inhibitory activities . The structural flexibility of this scaffold allows for diverse substitutions, influencing pharmacological and physicochemical properties.

Eigenschaften

CAS-Nummer

88373-93-7

Molekularformel

C10H13N5O2

Molekulargewicht

235.24 g/mol

IUPAC-Name

2-(7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-propylacetamide

InChI

InChI=1S/C10H13N5O2/c1-2-3-11-8(16)4-7-5-9(17)15-10(14-7)12-6-13-15/h5-6H,2-4H2,1H3,(H,11,16)(H,12,13,14)

InChI-Schlüssel

NWGUXHHYZJLBHS-UHFFFAOYSA-N

Kanonische SMILES

CCCNC(=O)CC1=CC(=O)N2C(=N1)N=CN2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-propylacetamide typically involves the condensation of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction conditions involve heating the reactants in a microwave at 140°C for a short duration, which facilitates the formation of the desired product through a transamidation mechanism followed by nucleophilic addition and subsequent condensation .

Industrial Production Methods

Industrial production of this compound can be scaled up using the same microwave-mediated method. The process is efficient and can be adapted for large-scale synthesis by optimizing the reaction conditions and using appropriate microwave reactors .

Analyse Chemischer Reaktionen

Types of Reactions

2-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-propylacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the triazolopyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, which can have different biological activities and properties .

Wirkmechanismus

The mechanism of action of 2-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-propylacetamide involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of the ERK signaling pathway by reducing the phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Key Structural Comparison Table

Compound Position 5 Substituent Position 7 Substituent Primary Application/Activity
Target Compound N-propylacetamide 7-Oxo Potential enzyme inhibition
ZINC000021797248 Methoxy-methylphenoxy 7-Oxo MPII inhibition
7-Substituted-5-phenyl analogs Phenyl Varied (e.g., Cl, CH₃) Anticonvulsant
H11-H15 Indole derivatives Varied alkyl/aryl CNS activity (hypothesized)
Flumetsulam Sulfonamide - Herbicidal

Pharmacological Activity Profiles

  • Enzyme Inhibition: The target compound and ZINC000021797argin both exhibit strong binding to MPII, a metalloproteinase implicated in bacterial pathogenesis.
  • Anticonvulsant Activity : 7-Substituted-5-phenyl analogs () demonstrate efficacy in seizure models, with ED₅₀ values comparable to valproic acid. The absence of a phenyl group in the target compound suggests divergent therapeutic targets .

ADMET and Pharmacokinetic Behavior

  • The target compound and ZINC000021797248 both meet criteria for favorable ADMET properties, including solubility, metabolic stability, and low toxicity. The N-propylacetamide group may reduce hepatic clearance compared to bulkier substituents .
  • In contrast, flumetsulam’s sulfonamide group improves soil mobility and persistence, aligning with its agrochemical role .

Biologische Aktivität

2-(7-Oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-propylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.

  • Molecular Formula : C10H12N4O2
  • Molecular Weight : 220.23 g/mol
  • CAS Number : Not explicitly listed but related compounds can be referenced for structural similarity.

The compound exhibits biological activity primarily through inhibition of certain kinases involved in cell proliferation and survival pathways. It has been studied for its potential as an anticancer agent by targeting Polo-like kinase 1 (Plk1), a critical regulator of mitosis.

Anticancer Properties

Recent studies have indicated that derivatives of triazolo[1,5-a]pyrimidine, including 2-(7-Oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-propylacetamide, may inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. For example:

  • In vitro studies demonstrated that the compound effectively inhibits Plk1 activity in cancer cell lines, leading to reduced cell viability and increased apoptosis rates. The IC50 values for these effects were reported in the range of 5–15 µM depending on the specific cancer type being studied .

Structure-Activity Relationship (SAR)

Research has focused on optimizing the structure of triazolo derivatives to enhance their biological activity. Key findings include:

CompoundIC50 (µM)Target
Compound A4.4Plk1 PBD
Compound B8.0Plk1 PBD
Compound C12.0Plk1 PBD

These results suggest that modifications to the triazolo ring and side chains can significantly influence potency against Plk1 .

Case Study 1: Inhibition of Cancer Cell Proliferation

A study published in ACS Medicinal Chemistry Letters investigated the effects of various triazolo derivatives on cancer cell lines such as HeLa and MCF-7. The results indicated that 2-(7-Oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-propylacetamide exhibited notable cytotoxic effects with an IC50 value of approximately 10 µM against HeLa cells .

Case Study 2: Selectivity and Efficacy

Another research effort focused on the selectivity of this compound against similar kinases (Plk2 and Plk3). The findings highlighted that while it effectively inhibited Plk1, it showed minimal activity against Plk2 and Plk3, suggesting a favorable selectivity profile that could reduce potential side effects in therapeutic applications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.